molecular formula C16H23F3N4O B7056583 1-(3-Methylpyridin-4-yl)-3-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]urea

1-(3-Methylpyridin-4-yl)-3-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]urea

Cat. No.: B7056583
M. Wt: 344.38 g/mol
InChI Key: QRRGGGBNYJUUIV-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-4-yl)-3-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a piperidine ring substituted with a trifluoroethyl group, and a urea linkage connecting these two moieties. Compounds of this nature are often investigated for their potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylpyridin-4-yl)-3-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]urea typically involves the following steps:

    Preparation of the Pyridine Derivative: The starting material, 3-methylpyridine, is subjected to a halogenation reaction to introduce a halogen atom at the 4-position.

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a trifluoroethyl group through a nucleophilic substitution reaction.

    Coupling Reaction: The halogenated pyridine derivative and the functionalized piperidine derivative are coupled using a urea-forming reagent, such as phosgene or a carbodiimide, under appropriate reaction conditions to form the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and automated synthesis platforms to ensure high yield and purity. The process may also include purification steps, such as recrystallization, chromatography, and distillation, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpyridin-4-yl)-3-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-Methylpyridin-4-yl)-3-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]urea is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In the field of medicine, this compound may be explored for its potential therapeutic applications. This includes its use as a lead compound in drug discovery and development, particularly for targeting specific diseases or conditions.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties may also make it suitable for use in materials science and catalysis.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-4-yl)-3-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]urea involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and structure-activity relationships are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylpyridin-4-yl)-3-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

    1-(3-Methylpyridin-4-yl)-3-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    1-(3-Methylpyridin-4-yl)-3-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]amide: Similar structure but with an amide linkage instead of a urea linkage.

Uniqueness

1-(3-Methylpyridin-4-yl)-3-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]urea is unique due to its specific combination of functional groups and structural features. The presence of the trifluoroethyl group and the urea linkage imparts distinct physicochemical properties, such as increased lipophilicity and hydrogen-bonding potential, which may influence its biological activity and interactions with molecular targets.

Properties

IUPAC Name

1-(3-methylpyridin-4-yl)-3-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N4O/c1-12-10-20-6-3-14(12)22-15(24)21-7-2-13-4-8-23(9-5-13)11-16(17,18)19/h3,6,10,13H,2,4-5,7-9,11H2,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRGGGBNYJUUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)NCCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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